![molecular formula C9H15NO B14366808 7a-Ethenyloctahydropyrano[2,3-b]pyrrole CAS No. 91443-94-6](/img/structure/B14366808.png)
7a-Ethenyloctahydropyrano[2,3-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7a-Ethenyloctahydropyrano[2,3-b]pyrrole is a heterocyclic compound that features a fused pyrrole and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Ethenyloctahydropyrano[2,3-b]pyrrole can be achieved through multicomponent reactions (MCRs), which are efficient and straightforward methods for constructing complex molecules. One common approach involves the use of a three-component reaction, where a pyrrole derivative is synthesized using aldehydes, nitroalkenes, and other reagents under catalytic conditions . Another method involves the Paal-Knorr pyrrole condensation, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride in water .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7a-Ethenyloctahydropyrano[2,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and pyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines
Scientific Research Applications
7a-Ethenyloctahydropyrano[2,3-b]pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7a-Ethenyloctahydropyrano[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-b]pyrrole: A related compound with similar structural features but different electronic properties.
Furo[2,3-b]pyrrole: Another heterocyclic compound with a fused furan ring instead of a pyran ring.
Thieno[2,3-b]pyrrole: Contains a fused thiophene ring, offering different reactivity and applications.
Uniqueness
7a-Ethenyloctahydropyrano[2,3-b]pyrrole is unique due to its fused pyrrole and pyran ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
91443-94-6 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
7a-ethenyl-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-b]pyrrole |
InChI |
InChI=1S/C9H15NO/c1-2-9-8(5-6-10-9)4-3-7-11-9/h2,8,10H,1,3-7H2 |
InChI Key |
VXVCIUGXOMUFJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12C(CCCO1)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



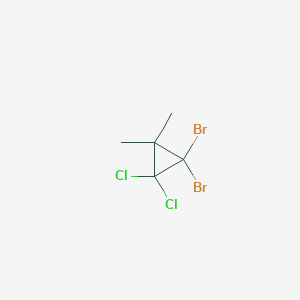
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
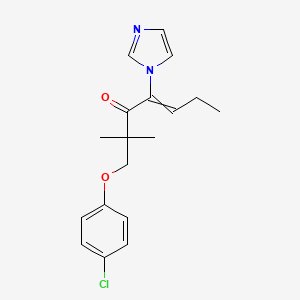
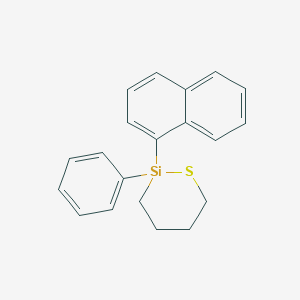
silanol](/img/structure/B14366759.png)
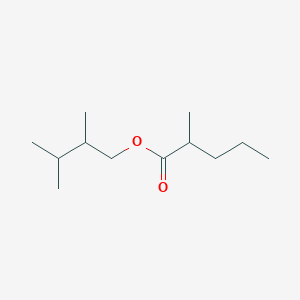
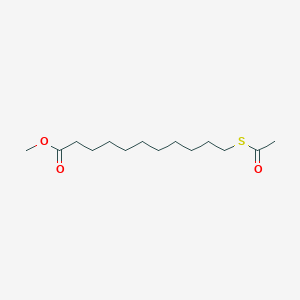
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)

![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
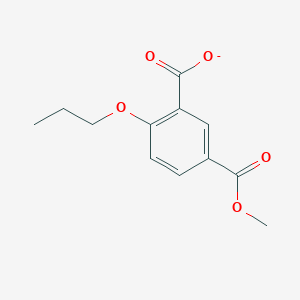
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
